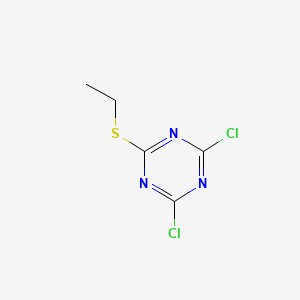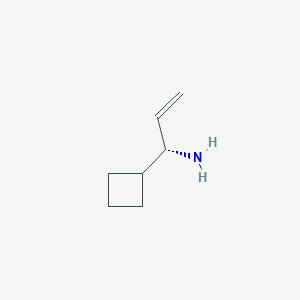![molecular formula C40H24N2O4 B13132267 1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) CAS No. 89593-82-8](/img/structure/B13132267.png)
1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
The synthesis of 1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) involves several steps. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce phenyl and ethynyl groups into the anthracene core . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial production methods for anthracene derivatives often involve the oxidation of anthracene using catalysts like vanadium pentoxide (V2O5) at high temperatures . Another method includes the liquid-phase oxidation of anthracene in the presence of nitric acid and solvents like trichlorobenzene .
Analyse Des Réactions Chimiques
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications:
Biology: This compound can be used as a fluorescent probe for imaging and detecting biological molecules.
Mécanisme D'action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like OLEDs and fluorescent probes . The specific pathways involved depend on the functional groups present and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) is unique due to its specific substitution pattern on the anthracene core. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
These compounds share similar photophysical properties but differ in their specific applications and stability under various conditions.
Propriétés
Numéro CAS |
89593-82-8 |
|---|---|
Formule moléculaire |
C40H24N2O4 |
Poids moléculaire |
596.6 g/mol |
Nom IUPAC |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-5-phenylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C40H24N2O4/c43-37-27-12-4-6-14-29(27)39(45)35-31(37)16-8-18-33(35)41-25-20-24(23-10-2-1-3-11-23)21-26(22-25)42-34-19-9-17-32-36(34)40(46)30-15-7-5-13-28(30)38(32)44/h1-22,41-42H |
Clé InChI |
BTCNSAPLMJEXJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


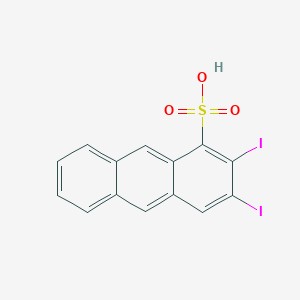
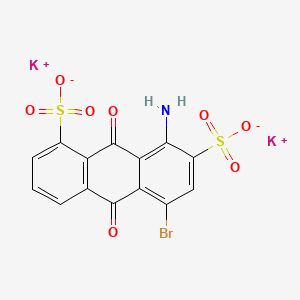
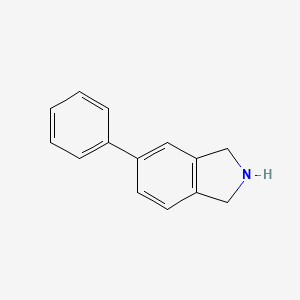
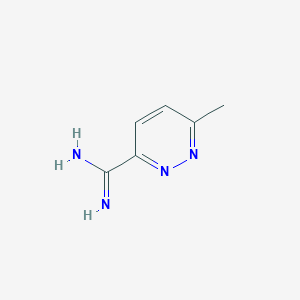
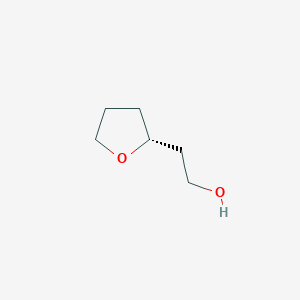
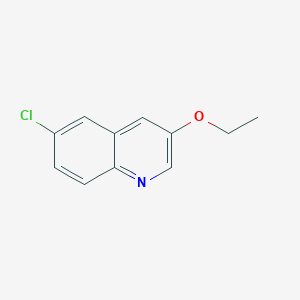
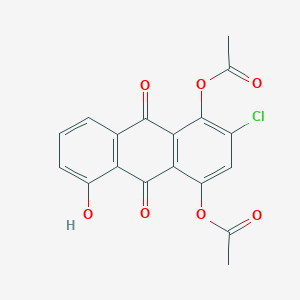

![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)

